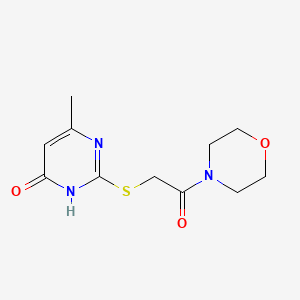

2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-morpholin-4-yl-ethanone

CAS No.:

Cat. No.: VC11374318

Molecular Formula: C11H15N3O3S

Molecular Weight: 269.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O3S |

|---|---|

| Molecular Weight | 269.32 g/mol |

| IUPAC Name | 4-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H15N3O3S/c1-8-6-9(15)13-11(12-8)18-7-10(16)14-2-4-17-5-3-14/h6H,2-5,7H2,1H3,(H,12,13,15) |

| Standard InChI Key | OKXRNTKRBMDWKP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)NC(=N1)SCC(=O)N2CCOCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a pyrimidine ring substituted at the 2-position with a sulfanyl group () linked to an ethanone bridge, which further connects to a morpholine ring. Key substituents include:

-

4-Hydroxy group: Positioned on the pyrimidine ring, this polar functional group enhances solubility and potential hydrogen-bonding interactions with biological targets.

-

6-Methyl group: A hydrophobic substituent that may influence the molecule’s lipophilicity and membrane permeability.

-

Morpholine moiety: A saturated six-membered ring containing one oxygen and one nitrogen atom, commonly utilized in drug design to improve pharmacokinetic properties.

Table 1: Fundamental Chemical Data

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | 4-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |

| Canonical SMILES | CC1=CC(=O)NC(=N1)SCC(=O)N2CCOCC2 |

| InChI Key | OKXRNTKRBMDWKP-UHFFFAOYSA-N |

| PubChem CID | 135439027 |

| Molecular Weight | 269.32 g/mol |

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-morpholin-4-yl-ethanone involves multi-step organic reactions, as inferred from analogous pyrimidine derivatives:

-

Pyrimidine Ring Formation: Cyclocondensation of thiourea with β-keto esters or malononitrile derivatives under acidic or basic conditions generates the 2-thiouracil scaffold.

-

Functionalization at C2: Nucleophilic substitution replaces the thiol group with a sulfanyl-ethanone linker.

-

Morpholine Incorporation: The ethanone bridge reacts with morpholine via nucleophilic acyl substitution, facilitated by activating agents such as DCC (dicyclohexylcarbodiimide).

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s 2-position requires precise control of reaction conditions.

-

Stability of Intermediates: The hydroxy group on the pyrimidine ring may necessitate protecting-group strategies to prevent undesired side reactions.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its polar groups (hydroxy, morpholine) and hydrophobic methyl substituent. Estimated logP values (using computational tools) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include (3200–3600 cm), (1680–1750 cm), and (1100–1250 cm).

-

NMR Spectroscopy:

-

: A singlet for the methyl group (~δ 2.1 ppm), multiplet for morpholine protons (~δ 3.5–3.7 ppm), and a downfield-shifted hydroxy proton (~δ 10–12 ppm).

-

: Carbonyl carbons (~δ 170–190 ppm) and pyrimidine ring carbons (~δ 150–160 ppm).

-

Research Gaps and Future Directions

Unexplored Therapeutic Areas

-

Oncology: Evaluation against cancer cell lines with dysregulated kinase pathways (e.g., breast, lung).

-

Infectious Diseases: Screening for antibacterial or antifungal efficacy, particularly against drug-resistant strains.

ADMET Profiling

Critical next steps include:

-

In Vitro Toxicity: Cytotoxicity assays in human hepatocytes.

-

Metabolic Stability: Microsomal incubation studies to assess susceptibility to cytochrome P450 enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume